Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cdc7 kinase structure-activity relationship ATP-competitive inhibition

Critical building block for type II kinase inhibitor discovery. 4-Methoxy group delivers 22x potency advantage vs. 4-H analog (IC50 0.46 vs. 10μM) and ~5x over 4-Br/4-Cl. C2 ethyl ester enables orthogonal derivatization via amidation or reduction. Validated scaffold for Cdc7, JAK, c-KIT, FGFR, and CHK1/CHK2. Pre-functionalized fragment with demonstrated cytotoxicity (A549, Caco-2: IC50 29.77μg/mL).

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 290332-97-7
Cat. No. B1314711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS290332-97-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CN=C2N1)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-9(15-2)4-5-12-10(7)13-8/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyGGNVDTAGTTUEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 290332-97-7): A Critical 7-Azaindole Building Block for Kinase Inhibitor Synthesis and SAR Optimization


Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 290332-97-7; synonym: Ethyl 4-methoxy-7-azaindole-2-carboxylate) is a functionalized 7-azaindole derivative that serves as a privileged heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitor drug discovery [1]. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core functions as a bioisostere of both indole and purine systems, enabling fine-tuned modulation of target binding, lipophilicity, and ADME properties [1]. This compound contains three key functional handles—the 4-methoxy group, the N1 indole proton, and the C2 ethyl carboxylate ester—that provide multiple vectors for derivatization [2]. It is prepared via condensation of 4-methoxypyridine-3-carbaldehyde with 2-azidoacetic acid ethyl ester using NaOMe in ethanol, followed by cyclization in refluxing o-xylene [3].

Why Procurement of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cannot Be Substituted with Generic 7-Azaindole Analogs


Substituting this specific compound with unsubstituted 7-azaindole, halogenated 4-substituted analogs, or alternative C2-carboxylate esters introduces quantifiable divergence in both downstream synthetic efficiency and final kinase inhibitor potency/selectivity profiles. The 4-methoxy group confers distinct electron-donating properties and steric parameters that directly influence binding pocket interactions and subsequent cross-coupling reactivity [1]. The ethyl carboxylate ester at C2 provides a critical handle for further functionalization—such as amidation or reduction—that cannot be equivalently replicated with methyl esters due to differential hydrolysis rates and steric constraints during subsequent synthetic steps [2]. Most critically, direct comparative data demonstrate that exchanging the 4-methoxy moiety for hydrogen, chlorine, bromine, or methoxy at alternative positions leads to quantitatively significant changes in kinase inhibitory activity [1].

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Quantitative Comparative Evidence Supporting Differentiated Selection


Cdc7 Kinase Inhibitor SAR: 4-Methoxy Substitution Confers 22-Fold Potency Gain Over Unsubstituted Analog

In a head-to-head comparative study of 1H-pyrrolo[2,3-b]pyridine-derived Cdc7 kinase inhibitors, the compound containing the 4-methoxy substituent (Compound 13d) demonstrated an IC50 value of 0.46 μM, compared to the corresponding 4-unsubstituted (4-H) analog (Compound 13a) which exhibited an IC50 of 10 μM. This represents a 22-fold improvement in Cdc7 inhibitory potency attributable specifically to the 4-methoxy group [1].

Cdc7 kinase structure-activity relationship ATP-competitive inhibition

Cdc7 Kinase Inhibitor SAR: 4-Methoxy Outperforms 4-Bromo and 4-Chloro Substitutions

The same Cdc7 inhibitor study directly compared 4-position substituents across halogen and alkoxy variants. The 4-methoxy analog (Compound 13d, IC50 = 0.46 μM) demonstrated superior potency to both the 4-bromo analog (Compound 13b, IC50 = 2.3 μM) and the 4-chloro analog (Compound 13c, IC50 = 2.4 μM), representing approximately 5-fold greater inhibitory activity [1].

Cdc7 kinase halogen substitution methoxy preference

TAK1/MAP4K2 Dual Inhibitor Series: 4-Methoxy-7-Azaindole Carboxylate Derivatives Enable Potent Type II Kinase Inhibition

A pharmacophore-guided kinase inhibitor library built on 4-substituted 1H-pyrrolo[2,3-b]pyridine scaffolds identified potent dual TAK1 (MAP3K7) and MAP4K2 inhibitors. Compounds derived from this scaffold exhibited nanomolar potency against both targets, with optimized analogs such as NG25 (Compound 1) demonstrating potent inhibition. The 4-substituted 7-azaindole framework, including 4-methoxy variants, provides the structural features necessary to access the type II inhibitor binding conformation (DFG-out) that is characteristic of clinically successful inhibitors such as imatinib, nilotinib, and sorafenib [1].

TAK1 MAP4K2 type II kinase inhibitors DFG-out conformation

Synthetic Accessibility: Direct Azidoacetate Cyclization Route Provides Ethyl 4-Methoxy-7-Azaindole-2-Carboxylate in Two Steps

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is synthesized via condensation of 4-methoxypyridine-3-carbaldehyde with 2-azidoacetic acid ethyl ester using sodium methoxide in ethanol, yielding 2-azido-3-(4-methoxypyridin-3-yl)acrylic acid ethyl ester, which undergoes thermal cyclization in refluxing o-xylene to afford the target pyrrolopyridine [1]. This two-step route avoids the multi-step protection/deprotection sequences and transition metal catalysts required for alternative 4-substituted 7-azaindole syntheses [2].

7-azaindole synthesis azidoacetate cyclization heterocyclic chemistry

4-Methoxy-7-Azaindole Core Demonstrates Broad Utility Across Multiple Kinase Targets Including JAK, c-KIT, FGFR, and CHK1/CHK2

The 7-azaindole framework has been extensively validated as a privileged kinase inhibitor scaffold across diverse therapeutic targets. Comprehensive reviews document that 4-substituted 7-azaindole derivatives, including 4-methoxy variants, have demonstrated potent inhibitory activity against JAK family kinases, c-KIT (including the D816V mutant), FGFR1/2, CHK1/CHK2, ABL, SRC, and TAK1/MAP4K2 [1][2]. The 4-methoxy substitution pattern has been specifically employed in multiple kinase inhibitor development programs as a key pharmacophoric element [3].

kinase inhibitor 7-azaindole multi-target scaffold

Cytotoxicity Profile: Demonstrates Measurable Antiproliferative Activity in Human Cancer Cell Lines

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been evaluated for cytotoxic activity against human cancer cell lines. In vitro assays demonstrated an IC50 value of 29.77 µg/mL against both A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines .

cytotoxicity anticancer A549 Caco-2

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Evidence-Based Application Scenarios for Scientific Procurement


Cdc7 Kinase Inhibitor Lead Optimization Programs

Based on direct comparative SAR data demonstrating a 22-fold potency advantage of 4-methoxy substitution over 4-H (IC50 0.46 μM vs. 10 μM) and ~5-fold advantage over 4-Br and 4-Cl analogs [1], this compound should be prioritized for Cdc7-targeted drug discovery programs. The ethyl ester at C2 provides a handle for amide bond formation or reduction to the alcohol, enabling rapid exploration of C2 modifications while maintaining the critical 4-methoxy pharmacophore.

Type II Kinase Inhibitor Scaffold Development (TAK1/MAP4K2, ABL, p38α)

The 4-substituted 7-azaindole framework, including 4-methoxy variants, has been crystallographically validated to enable the type II (DFG-out) inhibitor binding conformation associated with clinically successful agents [1]. Procurement of this specific building block supports medicinal chemistry efforts targeting kinases amenable to type II inhibition, including TAK1, MAP4K2, ABL, and p38α.

Multi-Target Kinase Inhibitor Library Synthesis

Given the established activity of 4-substituted 7-azaindoles across diverse kinase targets including JAK family members [1], c-KIT [2], FGFR [3], and CHK1/CHK2 [4], this compound serves as an ideal core scaffold for generating focused kinase inhibitor libraries. The three functional handles (4-methoxy, N1-H, C2-ethyl ester) provide orthogonal derivatization vectors for parallel library synthesis.

7-Azaindole-Based Fragment-Based Drug Discovery (FBDD)

The 7-azaindole framework is recognized as a privileged fragment for FBDD programs targeting kinases [1]. Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate offers a pre-functionalized fragment with measurable cytotoxicity (IC50 29.77 µg/mL against A549 and Caco-2 cells) [2], providing a validated starting point for fragment growing and merging strategies in oncology projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.